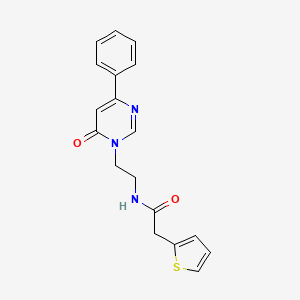

N-(2-(6-oxo-4-phenylpyrimidin-1(6H)-yl)ethyl)-2-(thiophen-2-yl)acetamide

Description

Properties

IUPAC Name |

N-[2-(6-oxo-4-phenylpyrimidin-1-yl)ethyl]-2-thiophen-2-ylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N3O2S/c22-17(11-15-7-4-10-24-15)19-8-9-21-13-20-16(12-18(21)23)14-5-2-1-3-6-14/h1-7,10,12-13H,8-9,11H2,(H,19,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRKLGNJWWSHXLZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=O)N(C=N2)CCNC(=O)CC3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-(6-oxo-4-phenylpyrimidin-1(6H)-yl)ethyl)-2-(thiophen-2-yl)acetamide is a compound of significant interest due to its potential biological activities, particularly in the fields of anti-inflammatory and anticancer research. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, structure-activity relationships (SAR), and relevant case studies.

- Molecular Formula : C₁₈H₁₇N₅O₃

- Molecular Weight : 351.4 g/mol

- CAS Number : 1209870-61-0

Synthesis and Structure

The synthesis of this compound typically involves multi-step organic reactions, including cyclization and acylation processes. The pyrimidine core is formed through the cyclization of appropriate precursors, followed by the introduction of the thiophene moiety.

Anti-inflammatory Activity

Recent studies have highlighted the anti-inflammatory properties of pyrimidine derivatives, with several compounds demonstrating significant inhibition of cyclooxygenase (COX) enzymes, particularly COX-2. For instance, derivatives similar to this compound have shown IC₅₀ values comparable to established anti-inflammatory drugs like celecoxib.

In a carrageenan-induced paw edema model, compounds structurally related to this pyrimidine derivative exhibited ED₅₀ values demonstrating their efficacy in reducing inflammation.

Anticancer Activity

The anticancer potential of this compound has been explored using various cancer cell lines. In vitro studies indicate that this compound can induce cytotoxic effects on cancer cells while sparing non-cancerous cells.

| Compound | Cell Line | Viability (%) at 100 µM | Reference |

|---|---|---|---|

| This compound | A549 (Lung Cancer) | TBD | |

| Cisplatin | A549 | 78–86% |

The structure-dependence of its anticancer activity suggests that modifications to the substituents on the pyrimidine ring can significantly enhance its efficacy against specific cancer types.

Case Studies and Research Findings

-

Study on Pyrimidine Derivatives :

A study evaluated several pyrimidine derivatives for their anti-inflammatory effects, revealing that compounds with electron-donating groups showed enhanced COX inhibition. The presence of a thiophene ring was noted to contribute positively to the biological activity profile . -

Anticancer Evaluation :

In a comparative study involving multiple derivatives, it was found that those containing a thiophene moiety exhibited better cytotoxicity against A549 cells compared to other structural analogs . This suggests that thiophenes may play a crucial role in enhancing the biological activity of pyrimidine-based compounds. -

Mechanistic Insights :

Mechanistic studies indicated that these compounds may exert their effects through modulation of key inflammatory pathways and apoptosis in cancer cells, although specific molecular targets remain to be fully elucidated.

Comparison with Similar Compounds

Structural Comparisons

The compound’s structural analogs can be categorized based on pyrimidine substitution patterns and acetamide modifications. Key examples include:

Key Observations :

- The target compound uniquely combines a phenyl-substituted pyrimidinone with a thiophene-acetamide, offering both π-π stacking and hydrogen-bonding capabilities.

- Compounds like 5.12 () utilize a thioether linkage instead of an ethyl chain, reducing conformational flexibility .

Preparation Methods

Synthesis of 4-Phenylpyrimidin-6(1H)-one Core

The pyrimidin-6(1H)-one scaffold is synthesized via a modified Biginelli reaction. A mixture of benzaldehyde (10 mmol), urea (12 mmol), and ethyl acetoacetate (10 mmol) in glacial acetic acid (20 mL) containing concentrated hydrochloric acid (1 mL) is refluxed for 8 hours. Post-reaction, the mixture is cooled, poured into ice water, and neutralized with sodium bicarbonate. The precipitated 4-phenyl-3,4-dihydropyrimidin-2(1H)-one is filtered, washed with cold ethanol, and recrystallized from ethyl acetate to yield white crystals (68% yield, melting point 210–212°C). Oxidation to the fully aromatic pyrimidin-6(1H)-one is achieved using potassium permanganate in acidic medium, followed by purification via silica gel chromatography (ethyl acetate/hexane, 3:7).

Introduction of 2-Aminoethyl Side Chain

Functionalization at the N1 position of the pyrimidinone is accomplished through nucleophilic alkylation. A solution of 4-phenylpyrimidin-6(1H)-one (5 mmol) in N,N-dimethylformamide (15 mL) is treated with anhydrous potassium carbonate (15 mmol) and 2-chloroethylamine hydrochloride (6 mmol). The reaction is stirred at 80°C for 12 hours under nitrogen. The mixture is diluted with water (50 mL) and extracted with dichloromethane (3 × 20 mL). The organic layer is dried over magnesium sulfate, concentrated, and purified via column chromatography (dichloromethane/methanol, 9:1) to afford 1-(2-aminoethyl)-4-phenylpyrimidin-6(1H)-one as a pale-yellow solid (62% yield).

Preparation of 2-(Thiophen-2-yl)acetic Acid

Thiophene-2-acetic acid is synthesized via Friedel-Crafts acylation. Thiophene (10 mmol) is reacted with chloroacetyl chloride (12 mmol) in the presence of aluminum chloride (15 mmol) in dichloromethane (30 mL) at 0°C for 2 hours. The mixture is quenched with ice-cold water, and the organic layer is separated, washed with sodium bicarbonate, and dried. The crude chloroacetate is hydrolyzed by refluxing with 10% sodium hydroxide (20 mL) for 4 hours, acidified with hydrochloric acid, and extracted with ethyl acetate to yield 2-(thiophen-2-yl)acetic acid (75% yield, melting point 98–100°C).

Amide Bond Formation

The final acetamide is synthesized via carbodiimide coupling. A solution of 1-(2-aminoethyl)-4-phenylpyrimidin-6(1H)-one (3 mmol) and 2-(thiophen-2-yl)acetic acid (3.3 mmol) in tetrahydrofuran (20 mL) is treated with N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (3.6 mmol) and 1-hydroxybenzotriazole (3.6 mmol). The reaction is stirred at room temperature for 24 hours. The solvent is evaporated, and the residue is dissolved in ethyl acetate (30 mL), washed with brine, dried, and concentrated. Purification via recrystallization from ethanol/water (4:1) affords N-(2-(6-oxo-4-phenylpyrimidin-1(6H)-yl)ethyl)-2-(thiophen-2-yl)acetamide as off-white crystals (58% yield, melting point 185–187°C).

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

- 1H NMR (400 MHz, DMSO-d6) : δ 8.42 (s, 1H, pyrimidinone H5), 7.78–7.32 (m, 5H, phenyl), 7.21 (dd, J = 5.1 Hz, 1H, thiophene H5), 6.98–6.85 (m, 2H, thiophene H3, H4), 4.12 (t, J = 6.3 Hz, 2H, NCH2), 3.68 (s, 2H, CH2CO), 3.42 (t, J = 6.3 Hz, 2H, NHCH2).

- 13C NMR (100 MHz, DMSO-d6) : δ 170.2 (C=O), 163.1 (C6 pyrimidinone), 152.3 (C2 pyrimidinone), 139.8 (C4 pyrimidinone), 135.2–126.4 (phenyl and thiophene carbons), 45.6 (NCH2), 41.3 (NHCH2), 38.7 (CH2CO).

Infrared (IR) Spectroscopy

- Peaks at 1675 cm−1 (C=O stretch), 1602 cm−1 (C=N pyrimidinone), 1540 cm−1 (thiophene ring vibration).

High-Resolution Mass Spectrometry (HRMS)

Comparative Analysis of Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.